molecular formula C14H17N3O3 B1446920 N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1105039-59-5

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide

Cat. No. B1446920
CAS RN: 1105039-59-5
M. Wt: 275.3 g/mol
InChI Key: HKNRJHBOKFQJQQ-UHFFFAOYSA-N
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Description

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide, or 4-MMC-PY, is a synthetic molecule with potential applications in both scientific research and medicinal chemistry. It is a member of the pyrazole family of compounds, which are known for their versatile chemical structures and reactivity. 4-MMC-PY is a novel compound that has recently been investigated for its potential applications in medicinal chemistry and scientific research.

Scientific Research Applications

Novel Synthesis and Impurities of Proton Pump Inhibitors

  • Objective: Investigated novel synthesis methods for omeprazole, emphasizing the study of various pharmaceutical impurities of anti-ulcer drugs. This research is crucial for developing proton pump inhibitors with enhanced efficacy and minimized impurities.
  • Findings: Highlighted a novel synthesis process for pharmaceutical impurities, achieving expected yields through a simplified process. The synthesized impurities can serve as standard impurities for further studies, potentially improving drug development processes.
  • Implications: While not directly related to the compound , this research underscores the importance of novel synthesis processes and impurity identification in the pharmaceutical industry, which could be applicable to a wide range of compounds, including the one specified (S. Saini et al., 2019).

Analytical Methods for Antioxidant Activity

  • Objective: Reviewed critical analytical tests for determining antioxidant activity, vital for assessing the therapeutic potential of compounds.
  • Findings: Detailed various assays based on hydrogen atom transfer and electron transfer, providing a comprehensive framework for analyzing antioxidant capacities, which are crucial for evaluating the therapeutic potential of new compounds, including the potential antioxidant activity of "N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide".
  • Implications: Understanding these methodologies is key for researchers aiming to discover and characterize new compounds with antioxidant properties, potentially including the compound (I. Munteanu & C. Apetrei, 2021).

Synthesis of Weinreb and Derivatives

  • Objective: Explored the synthesis of Weinreb amides, highlighting their significance as intermediates in organic synthesis.
  • Findings: Discussed the transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones, a process relevant to the development and synthesis of various pharmaceutical compounds.
  • Implications: The methodologies discussed for synthesizing Weinreb amides could offer insights into synthesizing and studying compounds like "N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide", especially regarding their potential roles as intermediates in synthesizing more complex molecules (M. Khalid et al., 2020).

properties

IUPAC Name

N-methoxy-1-[(4-methoxyphenyl)methyl]-N-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-16(20-3)14(18)12-8-15-17(10-12)9-11-4-6-13(19-2)7-5-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNRJHBOKFQJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Scheme 3 Step 1: A solution of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (34.4 mmol, 8.00 g), oxalyl chloride (68.9 mmol, 5.92 mL) and a drop of DMF in DCM (80 mL) was stirred for 1 hour at room temperature. After evaporation, the crude product was dissolved in DCM (30 mL) and was added at 0° C. to a solution of N,O-dimethylhydroxylamine hydrochloride (103 mmol, 6.31 g) in DCM (100 mL) followed by Et3N (138 mmol, 19.2 mL). The reaction mixture was stirred for 1 hour at room temperature. The reaction was quenched with a saturated solution of Na2CO3 (300 mL) and the aqueous phase was extracted with DCM. The organic phase was dried over MgSO4, was filtered and was concentrated to yield N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide (33.8 mmol, 9.30 g, 98%) as a beige solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.92 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
19.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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